N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide
Description
N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide is a synthetic small molecule characterized by a benzimidazole core fused with a piperidine ring, sulfonamide linkage, and a substituted phenyl-2-ethylbutanamide group. The sulfonyl group enhances binding affinity to target proteins, while the 2-ethylbutanamide moiety may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-3-17(4-2)24(29)25-19-9-11-20(12-10-19)32(30,31)28-15-13-18(14-16-28)23-26-21-7-5-6-8-22(21)27-23/h5-12,17-18H,3-4,13-16H2,1-2H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCRABCKBYVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide, often referred to as a benzimidazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C26H25N3O2S
- Molecular Weight : 445.56 g/mol
- CAS Number : 202189-78-4
This structure features a benzimidazole moiety, which is known for its diverse pharmacological properties. The piperidine ring contributes to the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit promising anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .
Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for their antimicrobial activity. A study highlighted that compounds with similar structures showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication .
Central Nervous System Effects
Given the piperidine component, this compound may interact with neurotransmitter systems. Research indicates that related compounds can act as anxiolytics or sedatives by modulating GABA-A receptor activity. This suggests potential applications in treating anxiety disorders or insomnia .
Study 1: Anticancer Activity in Breast Cancer Models
In a preclinical study, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of similar benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. The benzimidazole moiety is known for its significant pharmacological properties, including antitumor activity. For instance, derivatives of benzimidazole have been shown to inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116), with some compounds exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Case Study: Synthesis and Evaluation
A study synthesized a series of benzimidazole derivatives and evaluated their anticancer properties. The results indicated that certain derivatives had potent activity against HCT116 cells, suggesting that modifications to the benzimidazole structure could enhance anticancer efficacy .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research has demonstrated that derivatives containing the benzimidazole structure show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, specific derivatives were tested against various microbial strains, revealing minimum inhibitory concentrations (MICs) that indicate strong antimicrobial effects .
Case Study: Antimicrobial Evaluation
In one study, a series of 2-benzoyl-benzimidazole derivatives were synthesized and tested for antimicrobial activity. The results showed that several compounds had potent effects against Mycobacterium tuberculosis, making them candidates for further development as antimicrobial agents .
Potential in Drug Development
Given its diverse biological activities, N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide represents a valuable scaffold for drug development. Its structural features allow for modifications that could enhance selectivity and potency against specific targets in cancer therapy and infectious diseases.
Chemical Reactions Analysis
Unexpected Formation of Benzimidazole Derivatives
In related syntheses, unexpected products like 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one form due to tautomerism and aromatization. For example, the reaction between o-phenylenediamine and 2-benzoylcyclohexanone under acidic ethanol conditions leads to a hemiaminal intermediate, followed by cleavage and aromatization of the benzimidazole ring . This highlights the importance of controlling reaction conditions to avoid side pathways.
Tautomerism and Rotamerism
The compound exhibits tautomerism in solution, with rotamers (forms D and U ) observed in NMR studies. These arise from restricted rotation around the benzimidazole-piperidine bond, influenced by steric hindrance and intermolecular interactions .
Sulfonamide Group Reactivity
The sulfonamide group participates in:
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Nucleophilic substitution : Potential for displacement by amines or alcohols under basic conditions.
-
Hydrolysis : Acidic or basic conditions may cleave the sulfonamide, though stability depends on steric protection.
Biological Target Interactions
As a potential kinase or receptor inhibitor, the compound likely engages in:
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Enzyme inhibition : Non-covalent binding to active sites via hydrogen bonding (e.g., sulfonamide-NH group interacting with backbone carbonyls).
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Receptor modulation : Allosteric binding to GPCRs or ion channels .
Analytical and Stability Data
Research Challenges
Comparison with Similar Compounds
Structural Analogues with Benzimidazole and Piperidine/Piperazine Moieties
N-(4-(Benzo[d]imidazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazin-1-yl]acetamide
- Structural Features : Retains the benzimidazole-phenyl core but replaces the piperidine-sulfonyl group with a piperazine-acetamide chain.
- Biological Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–32 µg/mL .
Compound 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide)
- Structural Features : Substitutes the piperidine-sulfonyl-phenyl group with a trifluoromethylphenyl-triazole moiety.
- Biological Activity : Exhibits 64.25% quorum sensing inhibition at 250 mM and low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) .
- Key Difference : The trifluoromethyl group enhances hydrophobic interactions with bacterial LasR receptors, a feature absent in the target compound .
Sulfonamide-Containing Benzimidazole Derivatives
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide
- Structural Features : Replaces the piperidine-sulfonyl-ethylbutanamide chain with a methoxybenzamide group.
- Synthesis : Prepared via nucleophilic acyl substitution using 2-methoxybenzoyl chloride and 4-(1H-benzimidazol-2-yl)aniline in THF .
- Key Difference : The methoxy group improves solubility but may reduce target affinity compared to the sulfonamide linkage in the target compound.
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c)
- Structural Features : Features a formamidine bridge instead of a sulfonamide.
- Biological Activity : Shows antitumor activity with moderate cytotoxicity (IC₅₀ ~ 20 µM in HeLa cells) .
- Key Difference : The formamidine group enables stronger hydrogen bonding with DNA or enzymes, differing from the sulfonamide’s role in protein binding .
Pharmacokinetic and Toxicity Profiles
- Target Compound : Predicted to have moderate solubility due to the ethylbutanamide group but may face metabolic challenges via cytochrome P450 oxidation.
- Compound 6p : Demonstrates low cytotoxicity (IC₅₀ > 100 µM) and favorable ADME properties, attributed to its trifluoromethyl-triazole moiety .
- Piperazine Derivatives : Exhibit rapid clearance in vivo due to the polar piperazine group, contrasting with the target compound’s lipophilic piperidine-sulfonyl group .
Comparative Data Table
Q & A
Q. Methodological Answer :
- 1H/13C-NMR : Confirm benzimidazole protons (δ 7.2–8.1 ppm) and piperidine/acetamide groups (δ 1.2–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~550–600).
- Elemental Analysis (CHN) : Ensure ≤0.4% deviation between calculated and experimental values .
Advanced: How can researchers identify and validate pharmacological targets for this compound?
Q. Methodological Answer :
Q. Example Binding Data :
| Target | KD (nM) | Assay Type | Reference |
|---|---|---|---|
| Bcl-2 | 12.5 ± 1.8 | Fluorescence Polarization | |
| H1 Receptor | 45.3 ± 5.2 | Radioligand Displacement |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Q. Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorobenzyl) or sulfonyl groups .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational QSAR : Use Schrödinger’s Maestro to correlate electronic/hydrophobic properties with activity .
Q. SAR Table :
| Derivative | R Group (Sulfonyl) | IC₅₀ (Bcl-2, nM) | LogP |
|---|---|---|---|
| Parent | 4-phenyl | 12.5 | 3.8 |
| Analog 1 | 4-fluorophenyl | 8.2 | 4.1 |
| Analog 2 | 4-methoxyphenyl | 25.7 | 3.5 |
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Q. Methodological Answer :
- Re-evaluate Assay Conditions : Ensure buffer pH (e.g., sodium acetate pH 4.6) matches physiological conditions .
- Validate Docking Parameters : Adjust protonation states (e.g., imidazole nitrogens) and solvation models .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Basic: What analytical methods ensure purity and stability of the compound?
Q. Methodological Answer :
Q. Stability Data :
| Condition | Degradation Product | % Impurity (28 days) |
|---|---|---|
| 60°C | Desulfonated analog | 2.1 |
| UV Light | Oxidized benzimidazole | 3.4 |
Advanced: How to validate computational models for metabolic stability predictions?
Q. Methodological Answer :
- In Vitro Microsomal Assays : Incubate with rat liver microsomes; measure t₁/₂ using LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities.
- Machine Learning : Train models on PubChem data (e.g., molecular descriptors vs. clearance rates) .
Advanced: What strategies mitigate off-target effects in functional assays?
Q. Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, kinases) to assess selectivity .
- CRISPR Knockout : Generate cell lines lacking the primary target (e.g., Bcl-2 KO) to confirm on-target activity .
- Proteomics Profiling : Use affinity pull-down/MS to identify unintended binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
